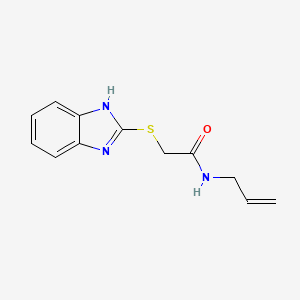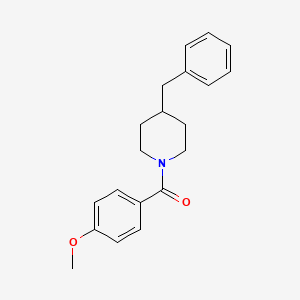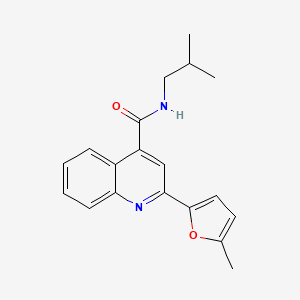
2-(1H-benzimidazol-2-ylsulfanyl)-N-(prop-2-en-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzimidazol-2-ylsulfanyl)-N-(prop-2-en-1-yl)acetamide is a synthetic organic compound characterized by the presence of a benzimidazole ring, a sulfanyl group, and an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(prop-2-en-1-yl)acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carbon disulfide in the presence of a base, followed by cyclization.
Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzimidazole derivative with a suitable thiol, such as thiourea, under basic conditions.
Acetamide Formation: The final step involves the acylation of the sulfanyl-substituted benzimidazole with acryloyl chloride to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation can be used for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted acetamides.
科学的研究の応用
Chemistry
In chemistry, 2-(1H-benzimidazol-2-ylsulfanyl)-N-(prop-2-en-1-yl)acetamide can be used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can be studied for their catalytic properties in various organic transformations.
Biology
In biological research, this compound may exhibit antimicrobial or anticancer properties due to the presence of the benzimidazole ring, which is known for its biological activity. Studies can focus on its interaction with biological macromolecules and its potential as a therapeutic agent.
Medicine
In medicinal chemistry, derivatives of this compound can be explored for their potential as drug candidates. The benzimidazole scaffold is a common motif in many pharmaceuticals, and modifications to the acetamide and sulfanyl groups can lead to compounds with improved pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure. Its ability to form stable complexes with metals can also be exploited in material science applications.
作用機序
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(prop-2-en-1-yl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The benzimidazole ring can intercalate with DNA, disrupting replication and transcription processes. The sulfanyl group can form covalent bonds with thiol groups in proteins, altering their structure and function.
類似化合物との比較
Similar Compounds
2-(1H-benzimidazol-2-ylthio)acetamide: Lacks the prop-2-en-1-yl group, which may affect its reactivity and biological activity.
2-(1H-benzimidazol-2-ylsulfanyl)ethanamide: Has an ethanamide group instead of an acetamide, which can influence its solubility and interaction with biological targets.
N-(prop-2-en-1-yl)-2-(1H-benzimidazol-2-ylthio)acetamide: Similar structure but with variations in the substituents, leading to different chemical and biological properties.
Uniqueness
2-(1H-benzimidazol-2-ylsulfanyl)-N-(prop-2-en-1-yl)acetamide is unique due to the combination of the benzimidazole ring, sulfanyl group, and acetamide moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications.
特性
分子式 |
C12H13N3OS |
|---|---|
分子量 |
247.32 g/mol |
IUPAC名 |
2-(1H-benzimidazol-2-ylsulfanyl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C12H13N3OS/c1-2-7-13-11(16)8-17-12-14-9-5-3-4-6-10(9)15-12/h2-6H,1,7-8H2,(H,13,16)(H,14,15) |
InChIキー |
YBARVYXOBJEZNJ-UHFFFAOYSA-N |
正規SMILES |
C=CCNC(=O)CSC1=NC2=CC=CC=C2N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10890771.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B10890774.png)
![3-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B10890787.png)

![1-[4-(4-Methylbenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B10890792.png)




methanone](/img/structure/B10890824.png)
![1-[(4-Ethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine](/img/structure/B10890832.png)
![2-[1-(4-bromo-1H-pyrazol-1-yl)propyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10890839.png)
![N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B10890843.png)
![1-(butan-2-yl)-7-(3-methoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10890847.png)
